molecular formula C11H13N3O B8064414 N'-hydroxy-3-indol-1-ylpropanimidamide

N'-hydroxy-3-indol-1-ylpropanimidamide

Cat. No.: B8064414
M. Wt: 203.24 g/mol
InChI Key: LORJIISSBWPSEW-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-indol-1-ylpropanimidamide is a synthetic organic compound featuring an indole core substituted with a propanimidamide group bearing a hydroxylamine moiety.

Key molecular data for closely related compounds include:

  • (1E)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxypropanimidamide:
    • Molecular Formula: C₁₁H₁₁N₃O₃
    • Molecular Weight: 233.23 g/mol
    • CAS: 1365988-65-3 .
  • (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide:
    • Molecular Formula: C₁₀H₉N₃O₃
    • Molecular Weight: 219.20 g/mol
    • CAS: 197083-26-4 .

These analogs highlight the variability in chain length (propanimidamide vs. ethanimidamide) and substituent positioning, which influence physicochemical properties and bioactivity.

Properties

IUPAC Name

N'-hydroxy-3-indol-1-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11(13-15)6-8-14-7-5-9-3-1-2-4-10(9)14/h1-5,7,15H,6,8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJIISSBWPSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CN2CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Chain Length Functional Groups Molecular Weight (g/mol) CAS Number
N'-Hydroxy-3-indol-1-ylpropanimidamide Indole-1-yl C3 Amidoxime (-NH-O-) ~233* Not provided
(1E)-3-(1,3-Dioxo-isoindol-2-yl)-propanimidamide Isoindole-2-yl C3 Amidoxime, Diketone 233.23 1365988-65-3
(1E)-2-(1,3-Dioxo-isoindol-2-yl)-ethanimidamide Isoindole-2-yl C2 Amidoxime, Diketone 219.20 197083-26-4
3-Chloro-N-phenyl-phthalimide Phthalimide N/A Chlorine, Phenyl 257.67 Not provided
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Indole-3-yl C3 Amide, Cycloheptylpropyl, Butyl ~420† Not provided

*Estimated based on analog; †Estimated based on structure in .

Key Structural Differences and Implications

Core Heterocycle: The target compound and its isoindole analogs () differ in aromatic systems: indole (6-membered benzene fused to 5-membered pyrrole) vs. isoindole (benzene fused to a 5-membered lactam).

Chain Length and Functional Groups :

  • The propanimidamide chain (C3) in this compound may confer greater conformational flexibility compared to the ethanimidamide (C2) analog. This could enhance interactions with biological targets, such as enzymes or receptors requiring extended binding pockets .
  • The presence of the hydroxylamine (-NH-O-) group in amidoximes facilitates metal ion chelation, a property exploited in radiopharmaceuticals and antidotes for heavy metal poisoning .

Substituent Effects :

  • 3-Chloro-N-phenyl-phthalimide () incorporates a chlorine atom and phenyl group, increasing lipophilicity and steric bulk. Such modifications are advantageous in polymer synthesis (e.g., polyimides) but may reduce solubility in biological systems compared to amidoxime derivatives .
  • The cycloheptylpropyl and butyl groups in the indole-3-yl propanamide derivative () suggest tailored hydrophobicity for membrane penetration or receptor targeting, contrasting with the polar amidoxime group in the target compound .

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